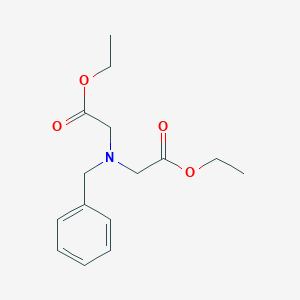
6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol is a complex organic compound belonging to the class of dibenzopyrans. This compound is characterized by its unique structural features, which include a dibenzopyran core with hydroxyl groups at positions 1 and 3, and a dimethyl substitution at position 6. The tetrahydro configuration indicates the presence of four additional hydrogen atoms, making the compound partially saturated.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzopyran Core: This can be achieved through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated to form the dibenzopyran structure.
Dimethyl Substitution: The dimethyl groups at position 6 can be introduced through a methylation reaction, using reagents like methyl iodide in the presence of a strong base.
Tetrahydro Configuration: The addition of four hydrogen atoms to achieve the tetrahydro configuration can be done through catalytic hydrogenation, using a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学研究应用
6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.
相似化合物的比较
Similar Compounds
6H-DIBENZO(b,d)PYRAN-1,3-DIOL: Lacks the dimethyl and tetrahydro substitutions.
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-: Lacks the tetrahydro configuration.
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 7,8,9,10-TETRAHYDRO-: Lacks the dimethyl substitution.
Uniqueness
6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol is unique due to its combination of structural features, including the dibenzopyran core, hydroxyl groups, dimethyl substitution, and tetrahydro configuration. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
16720-03-9 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.3 g/mol |
IUPAC 名称 |
6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromene-1,3-diol |
InChI |
InChI=1S/C15H18O3/c1-15(2)11-6-4-3-5-10(11)14-12(17)7-9(16)8-13(14)18-15/h7-8,16-17H,3-6H2,1-2H3 |
InChI 键 |
INDSXFNQCMKBOI-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CCCC2)C3=C(C=C(C=C3O1)O)O)C |
规范 SMILES |
CC1(C2=C(CCCC2)C3=C(C=C(C=C3O1)O)O)C |
Key on ui other cas no. |
16720-03-9 |
同义词 |
7,8,9,10-Tetrahydro-6,6-dimethyl-6H-dibenzo[b,d]pyran-1,3-diol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)





